molecular formula C16H21N3O3S B2757549 1-(4-methylpiperidin-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone CAS No. 886922-13-0

1-(4-methylpiperidin-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone

Cat. No.: B2757549
CAS No.: 886922-13-0
M. Wt: 335.42
InChI Key: QFMQAWCJUYGQGQ-UHFFFAOYSA-N
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Description

1-(4-Methylpiperidin-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone is a synthetic chemical compound designed for research applications in medicinal chemistry and drug discovery. This molecule features a 1H-benzo[d]imidazole core, a privileged scaffold in pharmacology known for its diverse biological activities. Benzimidazole derivatives are extensively investigated as potential therapeutic agents due to their ability to interact with various enzymatic targets and cellular pathways . Specific derivatives have been identified as potent modulators of biological functions, showing promise as anticancer agents by targeting structures like human topoisomerase I (Hu Topo I) and inducing cell cycle arrest . Other 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have also been explored and demonstrated significant anti-inflammatory activity in research models, inhibiting the production of key inflammatory mediators like NO and TNF-α . The presence of the methylsulfonyl group and the 4-methylpiperidine moiety in this particular compound suggests potential for enhanced binding affinity and selectivity towards specific receptors. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a pharmacological tool for probing biological systems. It is strictly for research use in laboratory settings only.

Properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-(2-methylsulfonylbenzimidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-12-7-9-18(10-8-12)15(20)11-19-14-6-4-3-5-13(14)17-16(19)23(2,21)22/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMQAWCJUYGQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methylpiperidin-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone, with the CAS number 1040658-76-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H23N3O3SC_{18}H_{23}N_{3}O_{3}S with a molecular weight of 393.5 g/mol. Its structure features a piperidine ring and a benzimidazole moiety, which are often associated with various biological activities.

PropertyValue
Molecular FormulaC₁₈H₂₃N₃O₃S
Molecular Weight393.5 g/mol
CAS Number1040658-76-1
SMILESCC1CCN(C(=O)Cc2csc(Nc3ccc(S(C)(=O)=O)cc3)n2)CC1

Antitumor Activity

Research indicates that derivatives of benzimidazole and piperidine exhibit significant antitumor properties. In particular, compounds similar to this compound have shown efficacy against various cancer cell lines, including breast and lung cancer cells. In vitro studies demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that certain benzimidazole derivatives possess broad-spectrum antimicrobial properties against bacteria and fungi. The presence of the methylsulfonyl group enhances solubility and bioavailability, potentially increasing the compound's efficacy against microbial strains .

Enzyme Inhibition

The compound's structural features suggest potential inhibitory effects on key enzymes involved in cancer progression and inflammation. For instance, studies on related compounds have shown inhibition of kinases such as BRAF and EGFR, which are critical in tumorigenesis . Additionally, compounds with similar structures have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential applications in neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperidine ring or the benzimidazole moiety can significantly influence potency and selectivity. For example:

  • Methylsulfonyl Group : Enhances water solubility and may improve bioavailability.
  • Piperidine Substituents : Altering substituents on the piperidine ring can affect binding affinity to target proteins.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Antitumor Efficacy : A study evaluated a series of piperidine derivatives for their cytotoxic effects on MDA-MB-231 breast cancer cells, revealing that certain modifications led to enhanced potency when combined with established chemotherapeutics like doxorubicin .
  • Antimicrobial Screening : Another research effort screened various benzimidazole derivatives against clinical isolates of Staphylococcus aureus, demonstrating significant antibacterial activity attributed to structural components similar to those in this compound .

Scientific Research Applications

Antiviral Activity

The compound has been included in various antiviral libraries, indicating its potential effectiveness against viral infections, particularly Hepatitis B virus (HBV). Its structural components suggest interactions that could inhibit viral replication pathways, which are critical for the development of antiviral therapies .

Anticancer Properties

Recent studies have shown that derivatives of benzimidazole compounds exhibit significant anticancer activity. The sulfonamide group in this compound may enhance its ability to inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. Research has indicated that similar compounds can induce apoptosis in cancer cells, making them promising candidates for further investigation in oncology .

Central Nervous System Disorders

Given its piperidine structure, the compound may exhibit neuroprotective properties. Compounds with similar frameworks have been studied for their potential to treat neurological disorders such as Alzheimer's disease and other forms of dementia. The inhibition of certain enzymes related to neurodegeneration could be a mechanism through which this compound exerts its effects .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. The presence of the piperidine and benzimidazole moieties suggests that modifications to these groups could enhance biological activity or reduce toxicity. For instance, variations in the methylsulfonyl group may influence solubility and bioavailability, which are critical factors in drug design .

Case Study 1: Antiviral Screening

In a screening study involving a library of compounds, 1-(4-methylpiperidin-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone showed promising antiviral activity against HBV, suggesting further exploration into its mechanism of action and potential as a therapeutic agent .

Case Study 2: Anticancer Evaluation

A series of experiments evaluated the anticancer properties of related compounds, demonstrating that modifications to the benzimidazole component significantly influenced cytotoxicity against various cancer cell lines. This highlights the potential of this compound as a lead for developing new anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Key Structural Features Biological Activity Key Differences
1-(4-Methylpiperidin-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone Benzo[d]imidazole with 2-methylsulfonyl, ethanone bridge, 4-methylpiperidine Not explicitly reported (inferred: potential antimicrobial/antioxidant activity) Unique combination of methylsulfonyl and 4-methylpiperidine groups
2-(Aryl)-1-(1H-benzo[d]imidazol-1-yl)ethanone (Patel et al.) Aryl substituents on ethanone bridge, unmodified benzo[d]imidazole Cytotoxic against VERO and NCI cell lines Lack of methylsulfonyl and piperidine groups; simpler substituents
Sertaconazole (1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone) Dichlorophenyl and imidazole groups on ethanone Potent antifungal agent (CAS 99592-32-2) Chlorinated aryl group instead of methylsulfonyl; imidazole vs. benzoimidazole core
(1H-Benzo[d]imidazol-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone Trifluoromethylphenyl-piperidine linked via methanone (not ethanone) Retinol-binding protein antagonist (67% yield, IC₅₀ not reported) Methanone bridge vs. ethanone; trifluoromethyl vs. methylsulfonyl
1-(1H-Benzo[d]imidazol-1-yl)-2-((1-aryl-1H-1,2,3-triazol-4-yl)methoxy)ethanone Triazole-methoxy substituents on ethanone bridge Antimicrobial (compounds 4b, 4d, 4e, 4f showed strong activity) Triazole moiety instead of piperidine; methoxy vs. methylsulfonyl
1-(1H-Benzo[d]imidazol-1-yl)-2-((substituted-1,3,4-oxadiazol-2-yl)thio)ethanone Oxadiazole-thioether substituents on ethanone Antioxidant (DPPH scavenging activity comparable to ascorbic acid) Oxadiazole-thioether vs. methylsulfonyl; no piperidine

Q & A

What are the critical considerations for optimizing the synthesis yield of this compound in multi-step reactions?

To maximize yield, focus on:

  • Reaction temperature control : Elevated temperatures (60–80°C) improve reaction rates but may promote side reactions. For example, sulfonyl group incorporation requires precise thermal control to avoid over-oxidation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetone) enhance nucleophilic substitution efficiency, particularly during piperidine-ethanone coupling .
  • Catalyst use : Transition metal catalysts (e.g., Pd/C) can accelerate imidazole ring formation, but residual metal contamination must be minimized via post-synthesis purification .
  • Stepwise monitoring : Use TLC or HPLC to track intermediates and adjust stoichiometry dynamically .

How can researchers resolve discrepancies in NMR spectral data when confirming the methylsulfonyl group's presence?

  • 2D NMR techniques : Utilize ¹H-¹³C HSQC to correlate methylsulfonyl protons (δ ~3.0–3.5 ppm) with adjacent carbons, distinguishing them from aromatic protons .
  • Deuterium exchange experiments : The sulfonyl group’s protons do not exchange with D₂O, unlike NH groups in benzimidazole, aiding in peak assignment .
  • Complementary MS analysis : High-resolution mass spectrometry (HRMS) with ESI+ can confirm the molecular ion peak (e.g., [M+H]⁺) and sulfonyl fragment patterns .

What methodological approaches are recommended for assessing this compound’s stability under physiologically relevant pH conditions?

  • Accelerated degradation studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via:
    • HPLC-PDA : Quantify parent compound loss and identify degradation products .
    • NMR kinetics : Track chemical shift changes in the methylsulfonyl or piperidine moieties to infer hydrolysis susceptibility .
  • Solid-state stability : Perform thermogravimetric analysis (TGA) to assess thermal decomposition thresholds under inert atmospheres .

How should researchers design in vitro assays to evaluate this compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Target selection : Prioritize kinases or GPCRs structurally homologous to known benzimidazole-binding proteins (e.g., histamine receptors) .
  • Binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity (Kd) for the target .
  • Functional assays : For enzyme inhibition, couple enzymatic activity (e.g., S1PL in ) with luminescent/colorimetric readouts (e.g., ADP-Glo™) .

What strategies mitigate purification challenges caused by byproducts with similar polarity?

  • Gradient elution in column chromatography : Optimize mobile phase ratios (e.g., hexane:EtOAc from 9:1 to 1:1) to separate the target compound from benzimidazole-derived impurities .
  • Countercurrent chromatography (CCC) : Exploit subtle differences in partition coefficients using biphasic solvent systems .
  • Recrystallization optimization : Screen solvents (e.g., ethanol/water mixtures) to enhance crystalline purity while avoiding co-precipitation of byproducts .

How can computational methods aid in predicting this compound’s reactivity or metabolic pathways?

  • DFT calculations : Model transition states for sulfonyl group reactions (e.g., nucleophilic attacks) to predict sites of metabolic oxidation .
  • Molecular docking : Simulate binding poses with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential metabolic hotspots .
  • ADMET prediction tools : Use SwissADME or ADMETlab to estimate permeability, solubility, and toxicity risks .

What experimental controls are essential when evaluating this compound’s cytotoxicity in cell-based assays?

  • Vehicle controls : Include DMSO or ethanol at concentrations matching treatment groups to rule out solvent-induced cytotoxicity .
  • Positive controls : Use staurosporine or cisplatin to validate assay sensitivity .
  • Resazurin assay normalization : Measure cell viability at multiple timepoints (24, 48, 72h) to account for delayed cytotoxic effects .

How can researchers address low solubility in aqueous media during pharmacological testing?

  • Co-solvent systems : Prepare stock solutions in DMSO (≤0.1% v/v) and dilute in PBS containing cyclodextrins (e.g., HP-β-CD) to enhance solubility .
  • Nanoformulation : Use solvent-antisolvent precipitation to generate nanoparticles (100–200 nm) with improved bioavailability .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) temporarily to increase hydrophilicity .

What analytical techniques are most reliable for quantifying trace impurities in bulk synthesized material?

  • UPLC-MS/MS : Achieve ppb-level sensitivity for detecting sulfonic acid byproducts or residual catalysts .
  • ICP-OES : Quantify heavy metal residues (e.g., Pd) from catalytic steps, ensuring compliance with ICH Q3D guidelines .
  • Chiral HPLC : Resolve enantiomeric impurities if asymmetric synthesis steps are involved .

How should contradictory bioactivity data between in vitro and in vivo models be interpreted?

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to confirm adequate exposure in vivo .
  • Metabolite screening : Identify active/inactive metabolites that may explain efficacy discrepancies .
  • Target engagement assays : Use PET tracers or biomarker analysis to verify in vivo target modulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.